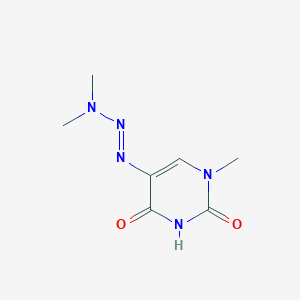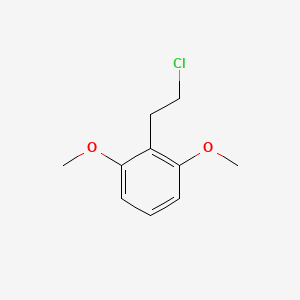![molecular formula C20H19NO6 B14002685 (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid CAS No. 2545-54-2](/img/structure/B14002685.png)
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid is a chemical compound with the molecular formula C20H19NO6 and a molecular weight of 369.374 g/mol This compound is known for its unique structure, which includes an acetylamino group, a biphenyl moiety, and a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary boronic acid and aryl halide precursors, followed by the coupling reaction under controlled conditions. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- 4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid
Comparison: While both compounds contain an acetylamino group, this compound is unique due to its biphenyl moiety and propanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
属性
CAS 编号 |
2545-54-2 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-acetamido-2-[3-oxo-3-(4-phenylphenyl)propyl]propanedioic acid |
InChI |
InChI=1S/C20H19NO6/c1-13(22)21-20(18(24)25,19(26)27)12-11-17(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,22)(H,24,25)(H,26,27) |
InChI 键 |
NIXYUSQHCZIOHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
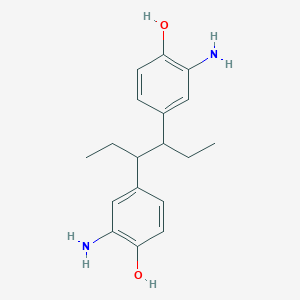

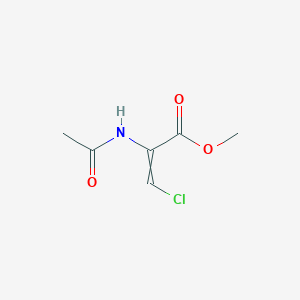
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
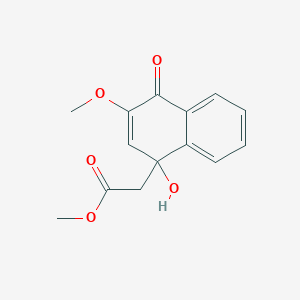
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
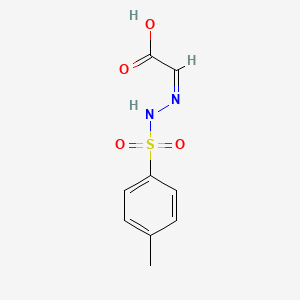
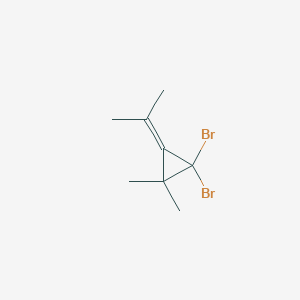
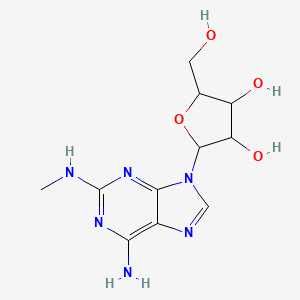
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

